3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride
Overview
Description
3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C17H27BrClNO and its molecular weight is 376.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics of Piperidine Derivatives
Piperidine derivatives have been studied extensively for their pharmacokinetic properties and metabolic pathways. For instance, irinotecan, a piperidine-containing compound, undergoes enzymatic hydrolysis and glucuronidation, highlighting the role of metabolic transformations in modulating its therapeutic and toxicological profiles (Gupta et al., 1994). Similarly, the study of eperisone hydrochloride, another piperidine derivative, revealed insights into its absorption, metabolism, and elimination, underscoring the importance of understanding these processes for drug development and clinical use (Melilli et al., 2011).
Therapeutic Applications
Research on piperidine derivatives has also identified various therapeutic applications, ranging from their use as muscle relaxants to their role in treating neurological disorders. For example, eperisone hydrochloride has been evaluated for its efficacy and safety in patients with low back pain, demonstrating its potential as a muscle relaxant with favorable safety profiles (Cabitza & Randelli, 2008). Additionally, compounds like L-735,524, with piperidine structural elements, have been explored for their ability to inhibit HIV-1 protease, showcasing the diverse therapeutic potentials of piperidine derivatives (Balani et al., 1995).
Properties
IUPAC Name |
3-[2-(2-bromo-4-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-3-13(2)15-6-7-17(16(18)11-15)20-10-8-14-5-4-9-19-12-14;/h6-7,11,13-14,19H,3-5,8-10,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIAATSYSMOLGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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